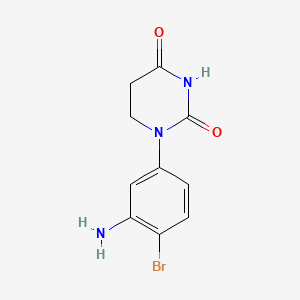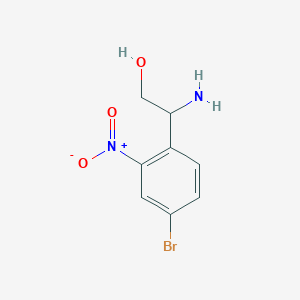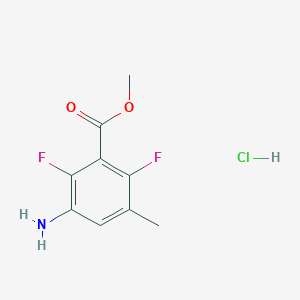methanone](/img/structure/B15304729.png)
[(2,6-Dimethylpyridin-3-yl)sulfanyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylpyridin-3-yl)sulfanylmethanone: is an organic compound characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, a sulfanyl group at position 3, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 2,6-dimethyl-3-pyridinethiol with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: In an industrial setting, the production of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activity and potential therapeutic applications.
Medicine: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone and its derivatives are explored for their pharmacological properties. They are evaluated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of dyes, polymers, and other high-value products.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridin-3-yl)sulfanylmethanone depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl group can interact with thiol groups in proteins, while the pyridine and phenylmethanone moieties can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
(2,6-Dimethylpyridin-3-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2,6-Dimethylpyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methanone group.
(2,6-Dimethylpyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.
Uniqueness: (2,6-Dimethylpyridin-3-yl)sulfanylmethanone is unique due to the presence of both a sulfanyl group and a phenylmethanone moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
S-(2,6-dimethylpyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C14H13NOS/c1-10-8-9-13(11(2)15-10)17-14(16)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
NUWOGJJGDCNESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)SC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)

![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)






![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


